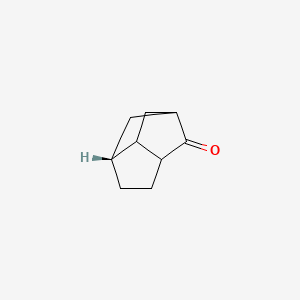![molecular formula C22H19NO3 B14389154 Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate CAS No. 89767-48-6](/img/structure/B14389154.png)
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a benzo[E]indole core with various functional groups, making it a valuable molecule in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate can be synthesized through Fischer indolization. This method involves the reaction of ethyl phenylpyruvate with 2-naphthylhydrazone derivatives bearing a methoxy group at specific positions. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Fischer indolization process can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate: Similar structure with a methoxy group at a different position.
Ethyl 3H-benzo[E]indole-2-carboxylate: Lacks the methoxy and phenyl groups, making it less complex
Uniqueness
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89767-48-6 |
|---|---|
Molekularformel |
C22H19NO3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
ethyl 4-methoxy-1-phenyl-3H-benzo[e]indole-2-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-3-26-22(24)21-18(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)13-17(25-2)20(19)23-21/h4-13,23H,3H2,1-2H3 |
InChI-Schlüssel |
BAHGNAAJCVFORN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC3=CC=CC=C32)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


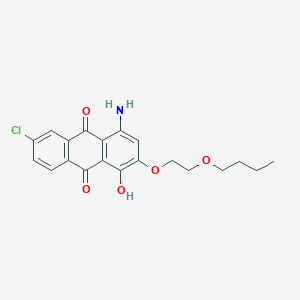

![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
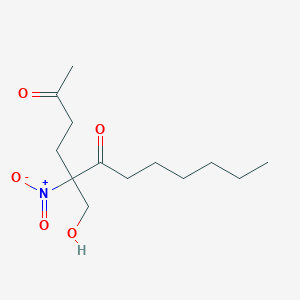

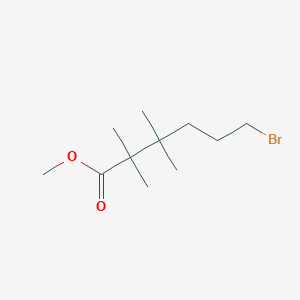

![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
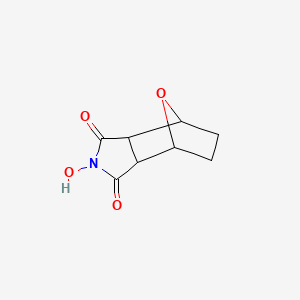
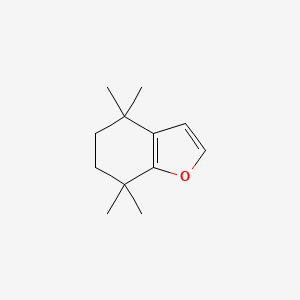
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
